(1R,2R)-1,2-Cyclohexanedimethanol

Description

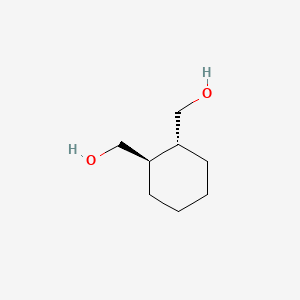

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODWINGEHBYRT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285244 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-33-8, 65376-05-8 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25712-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-1,2-Cyclohexanedimethanol physical and chemical properties

An In-Depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol: Properties, Characterization, and Applications

Introduction

This compound, a chiral diol, stands as a pivotal building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable intermediate in the production of pharmaceuticals, polymers, and specialty chemicals. This guide offers a comprehensive overview of its physical and chemical properties, detailed characterization protocols, and key applications, tailored for researchers and professionals in drug development and chemical manufacturing. With the CAS number 65376-05-8, this compound's rigid cyclohexane backbone and defined stereocenters provide a unique scaffold for creating complex molecular architectures.

Chemical Identity and Structure

The defining feature of this compound is its trans configuration, with two hydroxymethyl groups positioned on the same side of the cyclohexane ring in a diaxial or diequatorial conformation, depending on the chair flip. This specific spatial arrangement is crucial for its application in stereoselective synthesis.

-

IUPAC Name : [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol

-

Synonyms : (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, (R,R)-trans-1,2-Bis-hydroxymethyl-cyclohexane

-

Molecular Formula : C₈H₁₆O₂

-

Molecular Weight : 144.21 g/mol

-

CAS Number : 65376-05-8

-

PubChem CID : 85902

-

InChI Key : XDODWINGEHBYRT-YUMQZZPRSA-N

Caption: 2D structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 63 - 67 °C | |

| Boiling Point | 270 °C (at 760 mmHg); 113 °C (at 0.2 mmHg) | |

| Density | ~1.004 g/cm³ | |

| Solubility | Soluble in water and most organic solvents; slightly soluble in Chloroform and Methanol. | |

| Optical Rotation | [α]20/D = +16° to +20° (c=1 in toluene) | |

| Flash Point | 129 °C | |

| pKa | 14.75 ± 0.10 (Predicted) |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While actual spectra should be acquired experimentally, the expected features are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum would exhibit complex signals for the cyclohexane ring protons, typically in the 1.0-2.5 ppm range. The protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as multiplets around 3.4-3.8 ppm. The hydroxyl protons (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four distinct signals: one for the two equivalent hydroxymethyl carbons (around 65-70 ppm) and three for the pairs of equivalent carbons in the cyclohexane ring (typically in the 20-45 ppm range).

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol groups. C-H stretching vibrations from the cyclohexane ring and methylene groups would appear around 2850-3000 cm⁻¹. A C-O stretching band is expected around 1050 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M+) at m/z = 144. Key fragmentation patterns would likely involve the loss of water (M-18), a hydroxymethyl group (M-31), or combinations thereof.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by its two primary alcohol functional groups. This bifunctionality allows it to serve as a versatile precursor in numerous transformations.

-

As a Chiral Ligand : The diol can be readily converted into chiral ligands, such as phosphines (e.g., by reaction with chlorodiphenylphosphine), which are valuable in asymmetric catalysis.

-

In Polymer Chemistry : It serves as a monomer for the synthesis of polyesters and polyurethanes. The incorporation of this rigid, chiral diol can enhance the thermal stability, mechanical strength, and weather resistance of the resulting polymers.

-

Pharmaceutical Intermediate : A significant application is its role as a key intermediate in the synthesis of the antipsychotic drug Lurasidone.

-

Derivatization : The hydroxyl groups can undergo standard alcohol reactions, including esterification, etherification, and oxidation to form the corresponding dialdehyde or dicarboxylic acid. For instance, it can undergo a coupling reaction with aromatic sulfonyl chlorides.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for purifying this compound, assuming minor impurities that are less soluble at lower temperatures.

Objective : To obtain high-purity crystalline this compound.

Materials :

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure :

-

Solvent Selection : Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexanes is often a good starting point.

-

Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) while stirring until the solid just dissolves.

-

Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

-

Crystallization : Slowly add a less polar solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

-

Cooling : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying : Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical sample like this compound.

(1R,2R)-1,2-Cyclohexanedimethanol: A Chiral Scaffold for Asymmetric Synthesis and Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol, a C₂-symmetric chiral diol, has emerged as a pivotal building block in modern organic chemistry. Its rigid cyclohexane backbone, coupled with the stereochemically defined hydroxymethyl groups, provides a unique and versatile platform for the synthesis of complex chiral molecules. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in asymmetric catalysis and pharmaceutical development. The inherent chirality and functional handles of this molecule make it an invaluable tool for researchers seeking to control stereochemistry in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][2]

Compound Identification and Molecular Structure

Molecular Formula: C₈H₁₆O₂[1][2]

Molecular Weight: 144.21 g/mol [1][2]

Synonyms: (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol[2]

The molecular structure of this compound is characterized by a cyclohexane ring with two hydroxymethyl (-CH₂OH) groups attached to adjacent carbon atoms (C1 and C2). The (1R,2R) designation specifies the absolute stereochemistry at these two chiral centers, with both hydroxymethyl groups oriented in the same direction relative to the plane of the cyclohexane ring (trans configuration). This defined spatial arrangement is the source of its chirality and its utility in enantioselective synthesis.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 63-67 °C | [1][2] |

| Boiling Point | 270.1 °C at 760 mmHg | |

| Density | ~1.0 g/cm³ | |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

| Optical Rotation | [α]²⁰_D = +16° to +20° (c=1 in toluene) | [1] |

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3][4] It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] If swallowed, rinse the mouth with water and seek medical attention.[5]

Hazard Statements:

-

H332: Harmful if inhaled[3]

Synthesis of this compound

The enantiomerically pure this compound is typically synthesized from its corresponding dicarboxylic acid, (1R,2R)-1,2-cyclohexanedicarboxylic acid. The synthesis is a two-step process involving the resolution of the racemic dicarboxylic acid followed by the reduction of the enantiomerically pure diacid.

Logical Flow of Synthesis

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

This protocol is based on a general procedure for the reduction of dicarboxylic acids.[6]

Materials:

-

(1R,2R)-1,2-Cyclohexanedicarboxylic acid

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1R,2R)-1,2-cyclohexanedicarboxylic acid (1.0 eq) and anhydrous THF.

-

To the stirred suspension, add sodium borohydride (3.0 eq) in portions.

-

Following the addition of sodium borohydride, add a solution of iodine (0.5 eq) in THF dropwise.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Slowly and carefully add methanol to quench the excess reducing agent.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or chromatography to afford a white solid.

Applications in Asymmetric Catalysis

The C₂-symmetric nature and the presence of two hydroxyl groups make this compound an excellent chiral scaffold for the synthesis of various bidentate ligands used in asymmetric catalysis. These ligands, when complexed with a metal center, create a chiral environment that can effectively control the stereochemical outcome of a chemical reaction.

Synthesis of Chiral Ligands

The hydroxyl groups of this compound can be readily functionalized to introduce phosphine or oxazoline moieties, leading to the formation of chiral phosphine or bis(oxazoline) (BOX) ligands, respectively.

Caption: Derivatization of the diol into chiral ligands.

Mechanism of Asymmetric Induction

The efficacy of chiral ligands derived from this compound lies in their ability to form well-defined metal complexes. The rigid cyclohexane backbone locks the coordinating groups into a specific spatial arrangement, creating a chiral pocket around the metal center. When a prochiral substrate coordinates to this metal complex, the steric and electronic properties of the chiral ligand favor one orientation of the substrate over the other. This preferential binding leads to the formation of a lower-energy transition state for the formation of one enantiomer of the product, resulting in high enantioselectivity.

Role in Drug Development

The primary application of this compound in drug development is as a key chiral intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone.[7]

Synthesis of Lurasidone Intermediate

In the synthesis of Lurasidone, this compound is first converted to its disulfonate derivative, typically the dimesylate or ditosylate.[8][9] This is achieved by reacting the diol with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base.[8][9] The resulting disulfonate is a highly effective leaving group, facilitating subsequent nucleophilic substitution reactions in the construction of the complex Lurasidone molecule. The stereochemistry of the diol is crucial as it directly translates to the stereochemistry of two of the chiral centers in the final Lurasidone structure.[10]

Broader Potential in Medicinal Chemistry

Beyond its role in Lurasidone synthesis, the C₂-symmetric and di-functional nature of this compound makes it an attractive starting material for the synthesis of other complex chiral molecules with potential therapeutic applications. Its rigid scaffold can be used to control the spatial orientation of pharmacophoric groups, which is a key aspect of rational drug design.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in both academic research and industrial processes. Its well-defined stereochemistry and readily functionalizable hydroxyl groups make it an ideal starting material for the synthesis of a variety of chiral ligands for asymmetric catalysis and as a crucial intermediate in the synthesis of complex pharmaceutical compounds like Lurasidone. As the demand for enantiomerically pure drugs and fine chemicals continues to grow, the importance of chiral scaffolds such as this compound is set to increase, driving further innovation in the field of stereoselective synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 65376-05-8,this compound | lookchem [lookchem.com]

- 3. chemical-label.com [chemical-label.com]

- 4. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. This compound | 65376-05-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103724238A - Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents [patents.google.com]

- 9. CN104513182A - Method for preparing this compound disulfonate - Google Patents [patents.google.com]

- 10. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Purification of (1R,2R)-1,2-Cyclohexanedimethanol

Abstract

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol of significant interest in the pharmaceutical and materials science sectors. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like Lurasidone, and as a monomer in the production of specialty polymers.[1][2] This guide provides an in-depth exploration of the prevalent synthetic methodologies and robust purification strategies for obtaining high-purity this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Significance of this compound

This compound, a C8 cycloaliphatic diol, possesses a unique trans-configuration of its hydroxymethyl groups, imparting specific conformational properties to the molecules and materials derived from it. This structural feature is paramount to its utility.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a critical chiral intermediate in the synthesis of Lurasidone, an atypical antipsychotic drug.[2] The precise stereochemistry of the diol is essential for the drug's pharmacological activity.

-

Polymer Chemistry: As a monomer, it is incorporated into polyesters and polyurethanes to enhance properties such as flexibility, durability, and thermal stability in coatings and adhesives.[1]

-

Specialty Chemicals: It is a precursor for various specialty chemicals, including surfactants, lubricants, and plasticizers, where it contributes to improved performance and stability.[1] It is also used in the synthesis of UV curing materials and electronic chemicals.[3]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H16O2[4] |

| Molar Mass | 144.21 g/mol [4][5] |

| Appearance | Off-white or white powder/crystalline solid[6] |

| Melting Point | 41 to 61 °C (106 to 142 °F; 314 to 334 K)[5] |

| Boiling Point | 270.1 °C at 760 mmHg |

| Density | 1.02 g/mL[5] |

| Purity | Typically ≥98.0% |

Synthetic Pathways to this compound

The enantioselective synthesis of this compound is crucial to ensure the stereochemical integrity of the final products. The most common and industrially viable approach involves the stereoselective reduction of a prochiral precursor, typically derived from 1,2-cyclohexanedicarboxylic acid or its anhydride.

Pathway A: Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid and Subsequent Reduction

This classical and robust method involves a multi-step process that offers high enantiomeric purity.

Workflow Overview:

Caption: Resolution-based synthesis of this compound.

Detailed Protocol:

Step 1: Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The cornerstone of this pathway is the separation of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-phenylethylamine.[7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[7][8]

-

Rationale: The formation of diastereomers creates compounds with distinct physical properties, most notably solubility, which can be exploited for separation. The choice of resolving agent and solvent system is critical for achieving efficient separation.

Step 2: Liberation of the Enantiopure Diacid

After separation, the desired diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate groups and liberate the enantiomerically pure (1R,2R)-1,2-cyclohexanedicarboxylic acid.[8]

Step 3: Reduction to the Diol

The final step is the reduction of the carboxylic acid groups to primary alcohols. This is a critical transformation that requires a powerful reducing agent.

-

Reagent Selection:

-

Lithium Aluminum Hydride (LiAlH₄): A highly effective but pyrophoric reagent, requiring careful handling under anhydrous conditions.

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): A safer alternative to LiAlH₄, offering similar reactivity.[9]

-

Borane (BH₃·THF): Another common reagent for the reduction of carboxylic acids.

-

Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the reducing agent (e.g., LiAlH₄ or Red-Al®) in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Addition of Diacid: A solution of (1R,2R)-1,2-cyclohexanedicarboxylic acid in the same anhydrous solvent is added dropwise to the stirred solution of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is then typically heated to reflux to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the filtrate is dried and concentrated under reduced pressure to yield the crude this compound.

Pathway B: Asymmetric Hydrogenation of a Prochiral Precursor

An alternative, more atom-economical approach involves the asymmetric hydrogenation of a suitable prochiral starting material, such as cis-4-cyclohexene-1,2-dicarboxylic anhydride. This method relies on the use of a chiral catalyst to induce stereoselectivity.

Workflow Overview:

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 6. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]

- 7. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (1R,2R)-1,2-Cyclohexanedimethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that serves as a valuable building block in asymmetric synthesis.[1][2][3][4][5] Its rigid cyclohexane backbone and defined stereochemistry make it a sought-after precursor for chiral ligands, catalysts, and pharmaceutical intermediates.[6] Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established analytical principles and field-proven methodologies.

The molecular structure, with its specific stereochemistry, dictates the unique spectral fingerprint of the compound. The two hydroxymethyl groups are in a trans-diaxial or trans-diequatorial conformation relative to each other on the cyclohexane ring, with the diequatorial conformation generally being more stable.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the chemical environment of each proton.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[7][8] A compromised sample can lead to poor resolution, spectral artifacts, and inaccurate interpretation.

Methodology:

-

Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is common for nonpolar organic compounds.[8] For observing clear hydroxyl proton coupling, a non-exchanging solvent like DMSO-d₆ is superior as it forms strong hydrogen bonds, which slows down proton exchange.[9][10]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][11] Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality NMR tube (e.g., Wilmad or Norell).[7][11] To prevent interference with shimming, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.[12]

-

Capping and Labeling: Securely cap the NMR tube to prevent evaporation and contamination.[8] Label the tube clearly with a permanent marker.[7][11]

-

Cleaning: Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove fingerprints and dust before insertion into the spectrometer.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the cyclohexane ring protons. However, key resonances for the hydroxymethyl groups are typically well-resolved.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 - 3.5 | Multiplet | 4H | -CH₂OH |

| ~2.5 (variable) | Broad Singlet | 2H | -OH |

| ~1.8 - 1.6 | Multiplet | 2H | -CH-CH₂OH |

| ~1.5 - 1.1 | Multiplet | 8H | Cyclohexyl -CH₂- |

Interpretation and Causality:

-

-CH₂OH Protons (δ ~3.7 - 3.5 ppm): These protons are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear downfield. They typically present as a multiplet due to coupling with the adjacent methine proton (-CH-) and potentially complex second-order coupling effects.

-

-OH Protons (δ ~2.5 ppm): The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent.[9][13] In aprotic solvents like CDCl₃, they often appear as a broad singlet due to rapid chemical exchange with trace amounts of water or other alcohol molecules.[9] In DMSO-d₆, this exchange is slowed, and the peak becomes sharper, often showing coupling to the adjacent -CH₂- protons.[10][14]

-

Methine Protons (-CH-CH₂OH, δ ~1.8 - 1.6 ppm): These are the protons on the cyclohexane ring to which the hydroxymethyl groups are attached. Their signal is often obscured by other ring protons but is expected to be in this upfield region.

-

Cyclohexyl Protons (-CH₂-, δ ~1.5 - 1.1 ppm): The eight remaining protons on the cyclohexane ring produce a complex series of overlapping multiplets in the aliphatic region of the spectrum. The rigid chair-like conformation leads to distinct chemical shifts for axial and equatorial protons, further complicated by geminal and vicinal coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. Due to the molecule's C₂ symmetry, only four distinct carbon signals are expected.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~67-69 | -CH₂OH |

| ~40-42 | -CH-CH₂OH |

| ~28-30 | C3/C6 of Cyclohexyl |

| ~24-26 | C4/C5 of Cyclohexyl |

Interpretation and Causality:

-

-CH₂OH Carbon (δ ~67-69 ppm): This carbon is deshielded due to its direct attachment to an electronegative oxygen atom, resulting in the most downfield signal.

-

-CH-CH₂OH Carbon (δ ~40-42 ppm): The methine carbon, being a tertiary carbon and attached to the hydroxymethyl group, appears at an intermediate chemical shift.

-

Cyclohexyl Carbons (δ ~24-30 ppm): The remaining four carbons of the cyclohexane ring are chemically equivalent in pairs (C3/C6 and C4/C5) due to the molecule's symmetry. They appear in the typical aliphatic region for cycloalkanes.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is dominated by absorptions from the O-H and C-H bonds.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond | Description of Vibration |

| 3600 - 3200 | O-H | Broad, strong; H-bonding |

| 3000 - 2850 | C-H | Strong; sp³ C-H stretch |

| 1470 - 1440 | C-H | Medium; CH₂ scissoring |

| ~1050 | C-O | Strong; C-O stretch (primary alcohol) |

Interpretation and Causality:

-

O-H Stretch (3600 - 3200 cm⁻¹): The most prominent feature is a very broad and strong absorption band in this region. This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules, a characteristic feature of alcohols in the condensed phase.[15]

-

C-H Stretch (3000 - 2850 cm⁻¹): Strong peaks just below 3000 cm⁻¹ are indicative of stretching vibrations from the sp³-hybridized C-H bonds of the cyclohexane ring and the methylene groups.

-

C-O Stretch (~1050 cm⁻¹): A strong, sharp peak around 1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond, which is characteristic of primary alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For alcohols, the molecular ion peak can be weak or absent in Electron Ionization (EI) mass spectra.[16]

Table 4: Expected Fragments in EI-MS

| m/z Value | Proposed Fragment | Interpretation |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) - may be low abundance or absent |

| 126 | [M - H₂O]⁺ | Loss of a water molecule |

| 113 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 98 | [M - H₂O - C₂H₄]⁺ | Loss of water followed by retro-Diels-Alder |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation from ring fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Interpretation and Causality:

-

Molecular Ion (m/z 144): The molecular ion (M⁺), corresponding to the molecular weight of 144.21 g/mol , may be observed.[17][18] However, alcohols often undergo rapid fragmentation, making this peak very small or entirely absent.[16][19]

-

Loss of Water (m/z 126): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at M-18.[20]

-

Alpha-Cleavage (m/z 113): Cleavage of the C-C bond adjacent to the oxygen atom is a favorable process.[16] This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), giving a prominent peak at m/z 113.

-

Ring Fragmentation (m/z 81, 55): The cyclohexane ring can undergo complex fragmentation, often leading to a characteristic series of peaks corresponding to unsaturated carbocation fragments, such as the cyclohexenyl cation at m/z 81.[19] This pattern arises from the energetic instability of the initial molecular ion, which readily breaks apart into smaller, more stable charged particles and uncharged radicals.[21]

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical arrangement, IR spectroscopy identifies the key hydroxyl functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation pathways. This guide serves as a foundational reference for researchers, enabling confident identification, quality assessment, and utilization of this important chiral synthon in drug development and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound - SRIRAMCHEM [sriramchem.com]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

- 20. whitman.edu [whitman.edu]

- 21. chemguide.co.uk [chemguide.co.uk]

Solubility of (1R,2R)-1,2-Cyclohexanedimethanol in common organic solvents

An In-Depth Technical Guide to the Solubility of (1R,2R)-1,2-Cyclohexanedimethanol in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chiral building block in the pharmaceutical and polymer industries.[1][2] The document elucidates the fundamental molecular interactions that govern its solubility across a spectrum of common organic solvents. A detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method is presented, adhering to principles outlined in international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation design, reaction condition optimization, and purification process development involving this versatile diol.

Introduction to this compound

This compound, also known as (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, is a white crystalline solid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][3] Its structure consists of a cyclohexane ring with two hydroxymethyl (-CH₂OH) groups attached to adjacent carbon atoms in a specific stereochemical configuration (1R,2R).

This bifunctional alcohol's unique architecture, combining a nonpolar carbocyclic core with two polar hydroxyl groups, imparts a distinct solubility profile. The chiral nature of this diol makes it an invaluable intermediate in asymmetric synthesis, particularly for pharmaceuticals like Lurasidone and in the production of specialty polymers, resins, and coatings.[1][2]

Key Physicochemical Properties:

The Science of Solubility: Governing Principles

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process dictated by the principle of "like dissolves like." This axiom is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary factors influencing its solubility are its molecular polarity and its capacity for hydrogen bonding.[5]

-

Molecular Polarity: The molecule possesses both a nonpolar region (the cyclohexane ring) and two highly polar regions (the hydroxyl groups). This amphiphilic character suggests it will have appreciable solubility in a broad range of solvents. Solvents with polarity similar to the overall polarity of the molecule will be most effective.

-

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors.[6] This is the most significant factor for its solubility in protic solvents like alcohols and water.[7] The energy gained from forming strong hydrogen bonds with the solvent must overcome the energy of the crystal lattice of the solid diol.

Caption: Molecular determinants of solubility for this compound.

Qualitative Solubility Profile

| Solvent | Solvent Type | Polarity Index | Expected Qualitative Solubility | Rationale |

| Nonpolar Solvents | ||||

| Hexane | Aliphatic Hydrocarbon | 0.1 | Low / Insoluble | The high polarity of the diol's hydroxyl groups is incompatible with the nonpolar nature of hexane. |

| Toluene | Aromatic Hydrocarbon | 2.4 | Low to Moderate | The aromatic ring of toluene offers some interaction with the cyclohexane ring, but it cannot engage in hydrogen bonding. |

| Polar Aprotic Solvents | ||||

| Diethyl Ether | Ether | 2.8 | Moderate | Can act as a hydrogen bond acceptor, but the interaction is weaker than with protic solvents. |

| Dichloromethane (DCM) | Halogenated | 3.1 | Moderate to High | A versatile solvent that can dissolve a wide range of compounds; its polarity is suitable for the diol. |

| Tetrahydrofuran (THF) | Ether | 4.0 | High | A polar ether that is an excellent hydrogen bond acceptor, leading to good solvation. |

| Acetone | Ketone | 5.1 | High | The polar carbonyl group acts as a strong hydrogen bond acceptor. |

| Acetonitrile (ACN) | Nitrile | 5.8 | Moderate to High | A polar aprotic solvent capable of dissolving polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Very High | A highly polar aprotic solvent and strong hydrogen bond acceptor, excellent for dissolving diols. |

| Polar Protic Solvents | ||||

| Ethanol | Alcohol | 4.3 | Very High | "Like dissolves like." The alcohol solvent can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions. |

| Methanol | Alcohol | 5.1 | Very High | Similar to ethanol, its high polarity and strong hydrogen bonding capability make it an excellent solvent for the diol.[3] |

| Water | Water | 10.2 | Soluble | The two hydroxyl groups allow for strong hydrogen bonding with water molecules, rendering it water-soluble.[3] |

Authoritative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard in pharmaceutical development.[8][9][10] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Thermostatically controlled orbital shaker or water bath (e.g., 25 °C ± 0.5 °C or 37 °C ± 1 °C as per ICH guidelines)[9][10]

-

Glass vials with PTFE-lined screw caps

-

Calibrated pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically compatible with the solvent)

-

Validated HPLC system with a suitable detector (e.g., UV or Refractive Index)

-

Volumetric flasks and appropriate glassware

Step-by-Step Experimental Workflow

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of the solid diol to a pre-weighed glass vial. An amount that is clearly in excess of the expected solubility is crucial. For example, start with ~50-100 mg.

-

Solvent Addition: Accurately add a known volume or mass of the test solvent to the vial (e.g., 2 mL).

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker. Agitate the slurry at a constant speed and temperature for a predetermined period. A typical duration is 24 to 72 hours to ensure equilibrium is reached.[8] Preliminary kinetic studies can be performed to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean vial.[11] This step is critical to remove all undissolved particles.

-

Causality Note: Filtration is preferred over centrifugation to avoid disturbing the equilibrium, though care must be taken to avoid adsorption of the solute onto the filter membrane.[11]

-

-

Sample Dilution (if necessary): If the concentration is expected to be above the linear range of the calibration curve, accurately dilute the filtered sample with the solvent.

-

Quantification: Analyze the prepared sample and the standard solutions using the validated HPLC method. Determine the concentration of the diol in the saturated solution by interpolating from the calibration curve.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for any dilution factors.

Caption: Experimental workflow for the Shake-Flask Equilibrium Solubility method.

Conclusion

This compound exhibits a broad solubility profile, demonstrating high solubility in polar protic and aprotic solvents due to its dual hydroxyl groups, and limited solubility in nonpolar solvents. This guide provides the theoretical framework and a robust, authoritative experimental protocol necessary for scientists to accurately quantify its solubility. This critical data empowers informed decisions in process chemistry, formulation science, and drug development, ultimately accelerating the path from laboratory research to industrial application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]

- 4. This compound | 65376-05-8 | TCI AMERICA [tcichemicals.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diols | Research Starters | EBSCO Research [ebsco.com]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Strategic Application of (1R,2R)-1,2-Cyclohexanedimethanol in Asymmetric Organic Synthesis: A Technical Guide

Abstract

(1R,2R)-1,2-Cyclohexanedimethanol, a C2-symmetric chiral diol, has emerged as a versatile and powerful building block in the field of asymmetric organic synthesis. Its rigid cyclohexane backbone and stereochemically defined hydroxyl groups provide a robust scaffold for the construction of a diverse array of chiral ligands and auxiliaries. This technical guide provides an in-depth exploration of the synthesis, key applications, and underlying mechanistic principles governing the use of this compound in enantioselective catalysis. We will delve into its role in the formation of privileged ligands for asymmetric hydrogenation, its application as a chiral auxiliary in stereocontrolled cycloaddition reactions, and its potential in other asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chiral diol to achieve high levels of stereocontrol in the synthesis of complex molecules.

Introduction: The Architectural Advantage of this compound

This compound is a commercially available chiral diol characterized by a cyclohexane ring with two hydroxymethyl groups in a trans configuration.[1] This specific stereochemistry imparts C2-symmetry to the molecule, a feature highly sought after in the design of chiral ligands for asymmetric catalysis.[2] The rigidity of the cyclohexane framework pre-organizes the coordinating hydroxyl groups, leading to well-defined chiral environments around a metal center. This structural attribute is fundamental to its efficacy in inducing high levels of enantioselectivity in a variety of chemical transformations.

The primary utility of this compound stems from its role as a precursor to a range of chiral ligands and auxiliaries.[3] Its two hydroxyl groups serve as convenient handles for derivatization, allowing for the synthesis of phosphine, phosphinite, phosphonite, and other heteroatom-containing ligands. These ligands, in turn, can be complexed with various transition metals to generate highly effective asymmetric catalysts.

Synthesis of this compound

The enantiomerically pure diol is typically synthesized from its corresponding dicarboxylic acid, (1R,2R)-1,2-cyclohexanedicarboxylic acid. The reduction of the carboxylic acid groups to primary alcohols is a crucial step, often achieved with high fidelity using powerful reducing agents.

Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

Objective: To synthesize this compound from (1R,2R)-1,2-cyclohexanedicarboxylic acid.

Materials:

-

(1R,2R)-1,2-Cyclohexanedicarboxylic acid

-

Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous acid (e.g., HCl) for quenching

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (1R,2R)-1,2-cyclohexanedicarboxylic acid in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (or a suspension of LiAlH4) to the stirred solution. Causality: The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by an aqueous acid solution. Self-Validation: The careful quenching is a critical safety step to manage the vigorous reaction of the unreacted reducing agent with water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure diol as a white solid.

Caption: Synthesis of this compound.

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and the development of effective chiral ligands is paramount.[4] The C2-symmetric backbone of this compound makes it an excellent scaffold for the synthesis of diphosphine ligands, which are highly effective in rhodium- and ruthenium-catalyzed asymmetric hydrogenations.

Synthesis of Chiral Diphosphine Ligands

The hydroxyl groups of the diol can be converted to leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with a phosphide source to generate the desired diphosphine ligand.

Experimental Protocol: Synthesis of a (1R,2R)-Cyclohexanedimethanol-based Diphosphine Ligand

Objective: To synthesize a chiral diphosphine ligand from this compound.

Part A: Ditosylation of the Diol

-

Dissolve this compound and a stoichiometric excess of triethylamine in anhydrous dichloromethane at 0 °C.

-

Slowly add p-toluenesulfonyl chloride to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, dry the organic layer, and purify the crude product to obtain the ditosylate.

Part B: Phosphine Substitution

-

In a separate flask, prepare a solution of lithium diphenylphosphide (LiPPh2) by reacting diphenylphosphine with a strong base like n-butyllithium in anhydrous THF at 0 °C.

-

Add the solution of the ditosylate from Part A to the LiPPh2 solution at 0 °C.

-

Allow the reaction to proceed at room temperature until the substitution is complete.

-

Quench the reaction with degassed water and extract the product with an organic solvent.

-

Purify the crude diphosphine ligand by recrystallization or column chromatography under an inert atmosphere to prevent oxidation of the phosphine groups.[5][6]

Caption: Synthesis of a diphosphine ligand.

Performance in Asymmetric Hydrogenation

While specific data for diphosphine ligands derived directly from this compound are not extensively reported in readily available literature, the closely related ligands derived from (1R,2R)-diaminocyclohexane provide a strong indication of their potential. For instance, chiral PNNP and SNNS tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been successfully employed in the manganese(I)-catalyzed asymmetric hydrogenation of acetophenones, achieving good activity and enantioselectivities of up to 85% ee.

| Substrate | Catalyst System | Enantiomeric Excess (ee%) | Yield (%) |

| Acetophenone | Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based ligand | up to 85 | High |

| Substituted Acetophenones | Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based ligand | Good to High | Good to High |

Application as a Chiral Auxiliary in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[7] this compound can be employed as a chiral auxiliary to control the stereochemical outcome of this reaction. By attaching the diol to the dienophile, the chiral environment of the auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer.

Preparation of a Chiral Acrylate Dienophile

The diol can be converted into a chiral acrylate by esterification with acryloyl chloride.

Experimental Protocol: Synthesis of a Chiral Acrylate

-

Dissolve this compound and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C.

-

Slowly add acryloyl chloride to the solution.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup, dry the organic layer, and purify the resulting chiral acrylate by column chromatography.

Diastereoselective Diels-Alder Reaction

The chiral acrylate can then be reacted with a diene, such as cyclopentadiene, in the presence of a Lewis acid to promote the cycloaddition.

Experimental Protocol: Asymmetric Diels-Alder Reaction

-

Dissolve the chiral acrylate in a suitable solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et2AlCl). Causality: The Lewis acid coordinates to the carbonyl oxygen of the acrylate, activating it towards cycloaddition and enhancing the facial selectivity.

-

Add the diene (e.g., cyclopentadiene) to the reaction mixture.

-

Stir the reaction at low temperature until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and analyze the diastereomeric ratio of the crude product by NMR spectroscopy or chiral HPLC.

-

The chiral auxiliary can be subsequently removed by hydrolysis or reduction to yield the enantiomerically enriched cyclohexene product.

Caption: Asymmetric Diels-Alder workflow.

Potential in Other Asymmetric Transformations

The versatility of this compound extends beyond hydrogenation and Diels-Alder reactions. Ligands derived from this diol have the potential to be effective in a range of other asymmetric catalytic reactions.

-

Asymmetric Epoxidation: Chiral ligands derived from the diol could be used to create catalysts for the enantioselective epoxidation of olefins, a critical transformation in the synthesis of fine chemicals and pharmaceuticals.[8][9]

-

Asymmetric Allylic Alkylation: The formation of chiral phosphinite or phosphonite ligands from the diol could provide effective catalysts for palladium-catalyzed asymmetric allylic alkylation, a powerful method for C-C bond formation.[10]

-

Asymmetric Aldol and Michael Additions: The diol can be used to synthesize chiral auxiliaries for controlling the stereochemistry of enolate additions in aldol and Michael reactions.

Conclusion

This compound is a highly valuable and versatile chiral building block in asymmetric organic synthesis. Its C2-symmetric and rigid framework provides an excellent platform for the design of chiral ligands and auxiliaries that can induce high levels of enantioselectivity in a variety of important transformations. While its application in the synthesis of specific diphosphine ligands for asymmetric hydrogenation and as a chiral auxiliary in Diels-Alder reactions is well-established in principle, further research into the synthesis and application of a broader range of ligands derived from this diol is warranted. The continued exploration of its potential in other asymmetric reactions will undoubtedly lead to new and efficient methods for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. Item - Synthesis of Novel Diastereomeric Diphosphine Ligands and Their Applications in Asymmetric Hydrogenation Reactions - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 9. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]

- 10. Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (1R,2R)-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol of significant interest in asymmetric synthesis, serving as a valuable building block for pharmaceuticals and specialty materials.[1][2] Its rigid cyclohexane backbone and defined stereochemistry make it an effective chiral auxiliary and ligand precursor. This guide provides a comprehensive overview of the stereochemical nuances of this molecule, detailed methodologies for its synthesis, and robust analytical techniques for the precise determination of its enantiomeric purity. We will delve into the conformational analysis of the cyclohexane ring, the strategic synthesis from its dicarboxylic acid precursor, and the application of chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for enantiomeric excess (e.e.) determination.

The Stereochemical Landscape of 1,2-Disubstituted Cyclohexanes

The stereochemistry of this compound is fundamentally dictated by the principles governing 1,2-disubstituted cyclohexanes. The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain.[3] In this conformation, substituents can occupy either axial or equatorial positions.

Key Stereochemical Concepts:

-

Configurational Isomers: For 1,2-disubstituted cyclohexanes with two chiral centers, both bearing the same substituents, three configurational isomers are possible: a pair of enantiomers (R,R and S,S) and a meso compound (cis isomer).[4][5]

-

Conformational Isomers: Each configurational isomer can exist as a mixture of two or more rapidly interconverting chair conformations.[4] For the trans isomers, such as this compound, the diequatorial conformer is significantly more stable and therefore predominates. This is due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial conformer.[3]

-

Chirality: The trans isomers, (1R,2R) and (1S,2S), are chiral and optically active, being non-superimposable mirror images of each other. The cis isomer, on the other hand, is a meso compound and is optically inactive due to an internal plane of symmetry.[5]

The rigid and well-defined stereochemistry of the trans-diequatorial conformation of this compound is crucial for its applications in asymmetric synthesis, where it can effectively control the stereochemical outcome of reactions.[6][7]

Synthesis of Enantiomerically Pure this compound

The most common and effective route to enantiomerically pure this compound begins with the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid. This is followed by the reduction of the dicarboxylic acid to the corresponding diol.

Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

The resolution of racemic trans-1,2-cyclohexanedicarboxylic acid is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as (R)-1-phenylethylamine.[8]

Experimental Protocol: Resolution of trans-1,2-Cyclohexanedicarboxylic Acid [8]

-

Salt Formation: Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent mixture, such as methanol and isopropanol. Slowly add (R)-1-phenylethylamine to the solution while stirring.

-

Fractional Crystallization: Stir the reaction mixture at a slightly elevated temperature (e.g., 30-40 °C) for several hours to facilitate the formation of the diastereomeric salt. The less soluble salt, the (R)-1-phenylethylamine salt of (1R,2R)-1,2-cyclohexanedicarboxylic acid, will preferentially crystallize out of the solution.

-

Isolation and Purification: Collect the solid precipitate by filtration and wash it with a cold solvent mixture. The crude salt can be further purified by recrystallization from the same solvent system to enhance the diastereomeric purity.

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in an acidic aqueous solution (e.g., 2N HCl) to protonate the carboxylate groups and liberate the free (1R,2R)-1,2-cyclohexanedicarboxylic acid.

-

Extraction and Drying: Extract the enantiomerically enriched dicarboxylic acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Reduction to this compound

The enantiomerically pure dicarboxylic acid is then reduced to the corresponding diol. This can be achieved using a variety of reducing agents, with sodium borohydride in the presence of iodine being an effective method.[9]

Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid [9]

-

Reaction Setup: To a solution of (1R,2R)-1,2-cyclohexanedicarboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF), add sodium borohydride and iodine.

-

Reduction Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol.

-

Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization to yield a white solid.

Below is a visual representation of the synthetic workflow.

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

RacemicAcid [label="Racemic trans-1,2-\nCyclohexanedicarboxylic Acid"]; ChiralAmine [label="(R)-1-Phenylethylamine", shape=ellipse, fillcolor="#FFFFFF"]; Resolution [label="Diastereomeric Salt\nFormation & Fractional\nCrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnantiopureAcid [label="(1R,2R)-1,2-\nCyclohexanedicarboxylic Acid"]; Reduction [label="Reduction\n(NaBH4, I2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="(1R,2R)-1,2-\nCyclohexanedimethanol", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

RacemicAcid -> Resolution; ChiralAmine -> Resolution; Resolution -> EnantiopureAcid [label="Liberation"]; EnantiopureAcid -> Reduction; Reduction -> FinalProduct; }

Caption: Synthetic pathway to this compound.Determination of Enantiomeric Purity

Ensuring the high enantiomeric purity of this compound is critical for its application in asymmetric synthesis. The two primary methods for this determination are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Methodology for Chiral HPLC Analysis:

-

Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral diols.[11]

-

Mobile Phase Optimization: The mobile phase composition is crucial for achieving good resolution.[11] A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).[12] The ratio of these solvents needs to be optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used for the analysis of this compound, although the diol itself has a weak chromophore. Derivatization with a UV-active group can enhance sensitivity if required.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

-

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Table 1: Representative Chiral HPLC Parameters

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Ethanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine the enantiomeric purity of chiral diols by converting the enantiomeric mixture into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA).[13] The resulting diastereomers will have distinct NMR spectra, allowing for their quantification.

Common Chiral Derivatizing Agents for Diols:

-

Mosher's Acid (MTPA): α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a classic CDA.[14] The diol is converted into its di-MTPA esters using (R)- and (S)-MTPA chloride.[15] The chemical shifts of the protons in the resulting diastereomeric esters will be different, allowing for the determination of the enantiomeric ratio by integration of the corresponding signals in the ¹H NMR spectrum.[16]

-

Chiral Boronic Acids: Boronic acids can react with diols to form stable cyclic boronate esters.[17] Chiral boronic acids can be used as CDAs to form diastereomeric boronate esters that can be distinguished by NMR.[18][19] Some methods involve a three-component system where the diol, a chiral amine, and 2-formylphenylboronic acid self-assemble into diastereomeric iminoboronate esters.[20][21]

Experimental Protocol: NMR Analysis using a Chiral Boronic Acid CDA [13]

-

Derivatization: In an NMR tube, dissolve the sample of this compound and the chiral boronic acid derivatizing agent in a suitable deuterated solvent (e.g., CDCl₃).

-

Reaction: Allow the derivatization reaction to proceed to completion. This is often rapid at room temperature.[13]

-

NMR Acquisition: Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.

-

Data Analysis: Identify well-resolved signals corresponding to the two diastereomers. The enantiomeric ratio can be determined by integrating these distinct signals.

The workflow for determining enantiomeric purity is outlined below.

Caption: Workflow for enantiomeric purity determination.

Applications in Asymmetric Synthesis

The high enantiomeric purity and well-defined stereochemistry of this compound make it a valuable chiral building block in asymmetric synthesis.[22][23] It is a precursor to various chiral ligands and auxiliaries that are used to induce stereoselectivity in a wide range of chemical transformations.

Key Applications:

-

Chiral Ligands for Asymmetric Catalysis: The diol can be readily converted into chiral phosphine, phosphite, or other types of ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation.

-

Chiral Auxiliaries: this compound can be used as a chiral auxiliary to control the stereochemical outcome of reactions such as aldol additions and Diels-Alder reactions.[6]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Lurasidone.[1][24]

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. A thorough understanding of its stereochemistry, coupled with robust synthetic and analytical methods, is essential for its effective application. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals working with this important chiral diol. The ability to reliably synthesize and confirm the enantiomeric purity of this compound is paramount to advancing the fields of asymmetric catalysis and pharmaceutical development.

References

- 1. This compound CAS 65376-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]

- 3. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 4. idc-online.com [idc-online.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]

- 9. This compound | 65376-05-8 [chemicalbook.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. scispace.com [scispace.com]

- 14. Mosher's acid - Wikipedia [en.wikipedia.org]

- 15. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]

- 20. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. CN104513182A - Method for preparing this compound disulfonate - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (1R,2R)-1,2-Cyclohexanedimethanol as a Chiral Auxiliary

Introduction: The Architectural Advantage of a C₂-Symmetric Diol

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries remain a robust and reliable strategy for inducing chirality. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse.

Among the vast arsenal of such tools, (1R,2R)-1,2-Cyclohexanedimethanol stands out due to its unique structural features. As a C₂-symmetric diol, it possesses a chiral, conformationally rigid cyclohexane backbone. This rigidity provides a predictable and well-defined three-dimensional environment, which is crucial for effective stereochemical communication. The C₂-symmetry simplifies the analysis of reaction transition states by reducing the number of possible competing diastereomeric pathways, often leading to higher levels of stereoselectivity.

This guide provides an in-depth exploration of the application of this compound in asymmetric synthesis, focusing on its use in forming chiral acetals and ketals which serve as versatile intermediates for a range of stereoselective transformations.

Core Strategy: The Chiral Acetal as a Stereodirecting Group

The primary and most direct application of this compound is its reaction with prochiral aldehydes and ketones to form chiral acetals and ketals, respectively. This transformation effectively transfers the stereochemical information of the diol to the substrate. The bulky and rigid cyclohexane framework of the resulting acetal then serves as a powerful stereodirecting group, shielding one of the enantiotopic faces of a nearby reactive center (e.g., an enolate or a double bond), forcing an incoming reagent to approach from the less sterically hindered face.

Protocol 1: Formation of Chiral Acetals/Ketals

This protocol describes the general procedure for the synthesis of a chiral acetal from an aldehyde or ketone using this compound. This is the foundational step for subsequent asymmetric transformations.